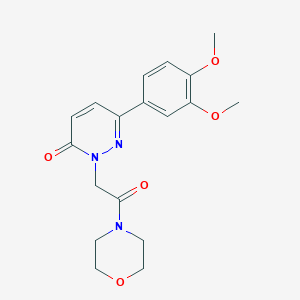

6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one

Description

6-(3,4-Dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3,4-dimethoxyphenyl substituent at the 6-position and a morpholino-2-oxoethyl group at the 2-position of the pyridazinone core. The pyridazinone scaffold is a heterocyclic system known for its pharmacological relevance, particularly in modulating enzyme activity and receptor binding .

Synthetic routes for analogous pyridazinones typically involve nucleophilic substitution at the 2-position using halides or activated esters under basic conditions (e.g., potassium carbonate in acetone) .

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5/c1-24-15-5-3-13(11-16(15)25-2)14-4-6-17(22)21(19-14)12-18(23)20-7-9-26-10-8-20/h3-6,11H,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYACLAFVBVRKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3,4-Dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a pyridazine core substituted with a 3,4-dimethoxyphenyl group and a morpholino-2-oxoethyl moiety. This unique structure is thought to contribute to its biological properties.

Research indicates that this compound may exhibit several mechanisms of action:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Receptor Interaction : The compound may interact with various cellular receptors, influencing signaling pathways related to inflammation and cancer progression.

- Antioxidant Activity : The presence of methoxy groups in the phenyl ring suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Activity

A series of in vitro studies have demonstrated the anticancer potential of 6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |

These findings suggest a promising role for this compound as a potential anticancer agent.

Anti-inflammatory Activity

In vivo studies have shown that the compound exhibits significant anti-inflammatory effects in animal models:

- Model : Carrageenan-induced paw edema in rats.

- Dosage : Administered at 10 mg/kg.

- Results : Reduction in edema by approximately 40% compared to control groups.

This suggests that the compound may be beneficial in treating inflammatory disorders.

Case Studies

- Case Study on MCF-7 Cells : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, leading to further investigation into its apoptotic mechanisms.

- Animal Model Study : A study involving mice treated with the compound demonstrated significant reductions in tumor size when administered alongside standard chemotherapy agents, indicating a potential synergistic effect.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

- 3,4-Dimethoxyphenyl vs. Phenyl/Chlorophenyl : The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to unsubstituted phenyl (as in ) or electron-withdrawing 2-chlorophenyl (as in ). This difference may influence binding affinity to enzymes like phosphodiesterases or kinases, where electron-rich aromatic systems are critical .

- Methyl vs.

Substituent Effects at the 2-Position

- Morpholino vs. Piperazine/Phenylethyl: The morpholino group in the target compound offers a rigid, oxygen-rich structure that enhances water solubility and hydrogen-bonding capacity compared to the piperazine-fluorophenyl group in or the phenylethyl group in . This may improve pharmacokinetic properties, such as absorption and half-life .

- Thioether Linkage: The thioether group in 2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one () introduces sulfur-mediated stability against oxidative degradation, a feature absent in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.